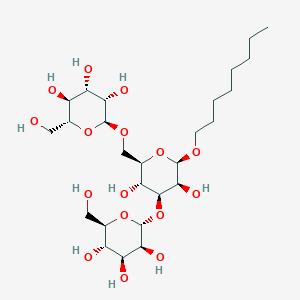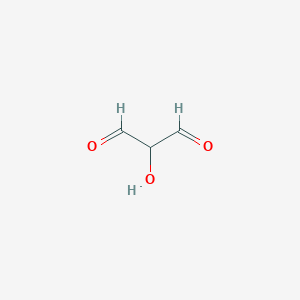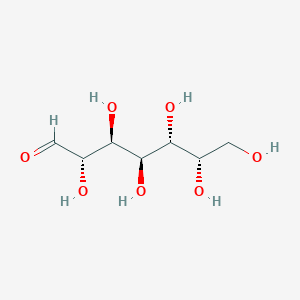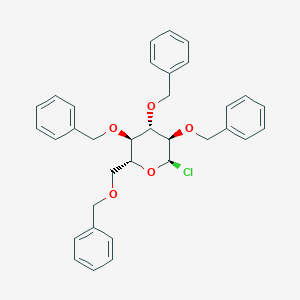
5'-o-Acetyl-2',3'-o-isopropylideneadenosine
Overview
Description
Synthesis Analysis
The synthesis of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine and related compounds typically involves multi-step chemical processes. One study reported the synthesis of a similar compound, N6,N6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine, from adenosine with a 54.3% overall yield through several protective group strategies (Qiao Chun-hua, 2009). Another synthesis approach involved bromination and acetylation steps to obtain derivatives that were further modified to produce nucleosides like 2'-deoxy- and 3'-deoxyadenosine (M. Ikehara & H. Tada, 1967).
Molecular Structure Analysis
The molecular structure of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine derivatives has been extensively explored through techniques like X-ray crystallography. Studies have revealed diverse conformations in the solid state, such as planar and C(2')-endo conformations, depending on the specific modifications of the adenosine molecule (S. Fujii, T. Fujiwara, & K. Tomita, 1976). These structural analyses are crucial for understanding the compound's chemical behavior and potential interactions.
Chemical Reactions and Properties
5'-o-Acetyl-2',3'-o-isopropylideneadenosine participates in various chemical reactions, illustrating its versatile reactivity. For instance, its reaction with phenyl chloroformate or p-toluyl chloride leads to the formation of novel adenosine derivatives (K. Anzai & J. Uzawa, 1984). These reactions highlight the compound's utility in synthesizing complex nucleoside analogs with potential biological applications.
Physical Properties Analysis
The physical properties of 5'-o-Acetyl-2',3'-o-isopropylideneadenosine derivatives have been characterized through various techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and behavior under different conditions (N. N. Golovnev et al., 2014).
Scientific Research Applications
Synthesis of Derivatives : A study by Qiao Chun-hua (2009) reported the synthesis of N6,N6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine, which has implications for chemical modifications of nucleosides (Qiao Chun-hua, 2009).
Stereospecific Radical Cyclization : Sugawara, Otter, and Ueda (1988) demonstrated a novel stereospecific radical cyclization of 2',3'-O-isopropylideneuridine and -adenosine 5'-aldehyde, leading to the production of cyclodihydrouridine and cycloadenosine derivatives. This study contributes to the understanding of nucleoside chemistry (Sugawara et al., 1988).
Cofactor Mimics for Biochemical Research : Comstock and Rajski (2004) synthesized azide-bearing cofactor mimics, such as aziridine 6, which have potential applications in probing DNA and protein methylation patterns (Comstock & Rajski, 2004).
Synthesis of Nucleosides and Medical Applications : The study by Ikehara and Tada (1967) focused on synthesizing 2'-deoxy- and 3'-deoxyadenosine from adenosine, providing insights into the synthesis of nucleosides and their applications in medicine (Ikehara & Tada, 1967).
Oligoribonucleotide Synthesis : Reese et al. (1975) described the preparation of ribonucleoside 2'-acetal 3'-esters by selective deacylation, important for oligoribonucleotide synthesis (Reese et al., 1975).
Photolysis in Nucleoside Chemistry : Baker and Horton (1972) explored the photolysis of azido sugar derivatives to generate 5′-aldehydes, which can be reduced to adenosine and uridine. This study contributes to the understanding of nucleoside transformations (Baker & Horton, 1972).
Safety And Hazards
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPPMENETHBDES-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-o-Acetyl-2',3'-o-isopropylideneadenosine | |
CAS RN |
15888-38-7 | |
| Record name | 5′-Acetyl-2′,3′-isopropylideneadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15888-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Acetyl-2',3'-isopropylenadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-acetyl-2',3'-isopropylenadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















